(S)-2-((4-Aminophenethyl)amino)-1-phenylethanol
Overview
Description
(S)-2-((4-Aminophenethyl)amino)-1-phenylethanol is a chiral compound with significant applications in various scientific fields. This compound is characterized by the presence of an amino group attached to a phenethyl chain, which is further connected to a phenylethanol moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenethylamine and benzaldehyde.
Reduction: The nitro group of 4-nitrophenethylamine is reduced to an amino group using hydrogenation in the presence of a catalyst like palladium on carbon.
Condensation: The resulting 4-aminophenethylamine is then condensed with benzaldehyde under acidic conditions to form an imine intermediate.
Reduction of Imine: The imine intermediate is reduced using a reducing agent such as sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((4-Aminophenethyl)amino)-1-phenylethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The compound can be further reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of (S)-2-((4-Aminophenethyl)amino)-1-phenylketone.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl derivatives.
Scientific Research Applications
(S)-2-((4-Aminophenethyl)amino)-1-phenylethanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-((4-Aminophenethyl)amino)-1-phenylethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, influencing their activity.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting neurological functions.
Comparison with Similar Compounds
Similar Compounds
®-2-((4-Aminophenethyl)amino)-1-phenylethanol: The enantiomer of the compound with a different stereochemistry.
4-Aminophenethyl alcohol: A simpler analog lacking the phenylethanol moiety.
Phenylethanolamine: A related compound with similar structural features but different functional groups.
Uniqueness
(S)-2-((4-Aminophenethyl)amino)-1-phenylethanol is unique due to its specific (S)-configuration, which imparts distinct biological and chemical properties compared to its enantiomer and analogs. This stereochemistry is crucial for its interaction with chiral environments in biological systems, making it valuable in research and therapeutic applications.
Properties
IUPAC Name |
(1S)-2-[2-(4-aminophenyl)ethylamino]-1-phenylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c17-15-8-6-13(7-9-15)10-11-18-12-16(19)14-4-2-1-3-5-14/h1-9,16,18-19H,10-12,17H2/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAHDMSPHZSMQN-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CNCCC2=CC=C(C=C2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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